4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine

Description

IUPAC Nomenclature and Systematic Chemical Identification

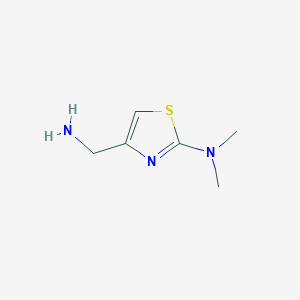

The compound 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine is systematically identified by its IUPAC name, which reflects its structural hierarchy. The core thiazole ring—a five-membered heterocyclic structure containing sulfur and nitrogen atoms at positions 1 and 3, respectively—serves as the parent framework. The substituents are assigned based on their positions relative to the thiazole ring:

- Position 2 : A dimethylamino group (-N(CH₃)₂) is attached, derived from the substitution of the amino group at this position with two methyl groups.

- Position 4 : An aminomethyl group (-CH₂NH₂) is appended, introducing a primary amine functionality.

The molecular formula is C₆H₁₁N₃S , with a molecular weight of 157.24 g/mol . Its systematic identification is complemented by structural descriptors such as the SMILES notation CN(C)C1=NC(=CS1)CN and the InChIKey IOXPXNBQZCSGME-UHFFFAOYSA-N.

Molecular Geometry and Conformational Analysis

The molecular geometry is governed by the planar thiazole ring, which adopts an aromatic conformation due to delocalized π-electrons. Key geometric features include:

- Thiazole Ring : The sulfur atom at position 1 and nitrogen at position 3 create a conjugated π-system, imparting rigidity to the ring.

- Substituent Orientation :

- The dimethylamino group at position 2 is oriented perpendicular to the thiazole plane, minimizing steric hindrance.

- The aminomethyl group at position 4 is flexible, allowing rotation around the C–CH₂ bond, which may influence hydrogen-bonding interactions.

Conformational analysis suggests that the aminomethyl group adopts multiple orientations, with the primary amine capable of intramolecular hydrogen bonding to the thiazole nitrogen at position 3 under certain conditions. This flexibility contrasts with simpler thiazolamine derivatives, such as N,4-dimethyl-1,3-thiazol-2-amine, which lacks the aminomethyl group and exhibits reduced hydrogen-bonding capacity.

Crystallographic Data and Solid-State Packing Arrangements

No crystallographic data for this compound has been reported in publicly accessible databases. However, insights into potential solid-state behavior can be inferred from structurally analogous thiazole derivatives:

- Hydrogen-Bonding Networks : In thiazole-amino acid residues, N–H⋯N hydrogen bonds between the amine group and thiazole nitrogen are critical for stabilizing crystal packing.

- Non-Covalent Interactions : π–π stacking between thiazole rings and van der Waals interactions between methyl groups likely dominate in the solid state.

A hypothetical crystal structure would feature:

- Intramolecular Hydrogen Bonds : Between the aminomethyl NH₂ and the thiazole N3.

- Intermolecular Interactions : Hydrogen bonds between the primary amine and adjacent thiazole nitrogens, alongside methyl-driven hydrophobic clustering.

Comparative Analysis with Related Thiazolamine Derivatives

Table 1: Structural and Physicochemical Comparison of Thiazolamine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen-Bonding Capacity |

|---|---|---|---|---|

| This compound | C₆H₁₁N₃S | 157.24 | Dimethylamino (C2), Aminomethyl (C4) | High (primary amine) |

| N,4-Dimethyl-1,3-Thiazol-2-Amine | C₅H₈N₂S | 128.20 | Dimethylamino (C2), Methyl (C4) | Moderate |

| 4-(Aminomethyl)-1,3-Thiazol-2-Amine | C₄H₇N₃S | 129.19 | Aminomethyl (C4), NH₂ (C2) | High (primary amine) |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | NH₂ (C2) | Low |

Key Observations:

- Hydrogen-Bonding Potential : The presence of the aminomethyl group in the target compound and 4-(aminomethyl)-1,3-thiazol-2-amine enables stronger hydrogen-bonding interactions compared to N,4-dimethyl-1,3-thiazol-2-amine.

- Steric and Electronic Effects : The dimethylamino group at C2 enhances electron density at the thiazole ring, potentially influencing reactivity in electrophilic substitution reactions.

- Conformational Flexibility : Unlike 2-aminothiazole, which has a rigid NH₂ group, the aminomethyl substituent allows greater rotational freedom, enabling diverse molecular packing arrangements.

Propriétés

IUPAC Name |

4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-9(2)6-8-5(3-7)4-10-6/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXPXNBQZCSGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023818-77-0 | |

| Record name | 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Biological Activities

The thiazole ring structure is associated with various biological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties. The following subsections highlight specific applications of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine and its derivatives.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Efficacy : Studies have shown that thiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. Compounds such as this compound have demonstrated promising activity against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Effects : Certain derivatives have also shown effectiveness against fungal pathogens like Candida albicans and Aspergillus niger, making them potential candidates for treating fungal infections .

Anticancer Properties

The anticancer potential of thiazole derivatives has been explored in various studies. The compound has been linked to cytostatic effects, indicating its ability to inhibit cell proliferation in cancer cells. For example:

- Cytotoxicity Studies : Research has indicated that thiazole-based compounds can induce apoptosis in cancer cell lines, suggesting their role as anticancer agents . The structure–activity relationship (SAR) studies highlight that modifications to the thiazole ring can enhance cytotoxicity against specific cancer types.

Anticonvulsant Activity

Thiazoles are also investigated for their anticonvulsant properties. Studies have reported that certain thiazole derivatives exhibit significant anticonvulsant activity in animal models:

- Seizure Protection : Compounds related to this compound have shown efficacy in reducing seizure frequency and severity in models such as the maximal electroshock (MES) test . This suggests a potential therapeutic application in epilepsy treatment.

Synthesis of Derivatives

The synthesis of this compound derivatives involves various chemical reactions aimed at enhancing biological activity or targeting specific diseases. Common synthetic strategies include:

- Mannich Reaction : This method is frequently employed to introduce amine groups into the thiazole structure, leading to new derivatives with improved pharmacological profiles .

- Substitution Reactions : Modifying the substituents on the thiazole ring can significantly alter the biological activities of the compounds. For instance, introducing halogen or nitro groups has been shown to enhance antibacterial activity .

Case Studies

Several case studies illustrate the applications of this compound:

Mécanisme D'action

The mechanism by which 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

N,4-Dimethyl-1,3-thiazol-2-amine (CAS: 2161-68-4)

4-(4-Bromophenyl)-N,N-Dimethyl-1,3-Thiazol-2-Amine (CAS: 85656-47-9)

- Structure : Features a 4-bromophenyl substituent at position 3.

- Molecular Formula : C₁₁H₁₂BrN₃S (MW: 298.21 g/mol).

- Safety data sheets (SDS) classify it as hazardous, requiring careful handling .

- Key Difference: The bromophenyl group confers distinct electronic and steric properties, making it more suited for catalytic or material applications than the aminomethyl analogue.

N,2-Dimethyl-(1,3-Thiazol-4-yl)Methylamine (PubChem CID: 18939489)

- Structure : Methyl groups at the 2-position and a methylamine substituent at the 4-position.

- Molecular Formula : C₆H₁₁N₃S (MW: 157.24 g/mol).

- Properties : The methylamine group offers moderate basicity (pKa ~9.5), suitable for pH-sensitive applications.

Functional Analogues

MortaparibMild (IUPAC: 4-[(4-Amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine)

TH-644 (4-(3-Fluoro-4-Methoxyphenyl)-N-(4-Phenoxyphenyl)-1,3-Thiazol-2-Amine Hydrobromide)

- Structure: Fluoromethoxyphenyl and phenoxyphenyl groups enhance aromatic stacking.

- Function : Anti-inflammatory agent targeting RANKL- and LPS-mediated pathways .

- Key Difference: Bulky aromatic substituents improve binding to hydrophobic pockets in biological targets, unlike the aminomethyl analogue’s polar profile.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 1023818-77-0 | C₇H₁₂N₄S | 184.26 | 4-(aminomethyl), 2-(dimethyl) | Research (limited data) |

| N,4-Dimethyl-1,3-thiazol-2-amine | 2161-68-4 | C₅H₈N₂S | 128.19 | 4-(methyl), 2-(dimethyl) | Organic synthesis |

| 4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine | 85656-47-9 | C₁₁H₁₂BrN₃S | 298.21 | 4-(bromophenyl), 2-(dimethyl) | Material science |

| TH-644 | N/A | C₂₃H₂₀FN₃OS·HBr | 486.39 | 4-(3-fluoro-4-methoxyphenyl), 2-(phenoxy) | Anti-inflammatory research |

Research Findings and Gaps

- Synthesis : The target compound’s synthesis is unreported in the provided evidence, though related derivatives (e.g., N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine) are synthesized via condensation reactions .

Activité Biologique

4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine, also known as a thiazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its thiazole ring and amine functional groups, which facilitate interactions with various biological targets, making it a promising candidate in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_10N_2S, with a CAS number of 1023818-77-0. The thiazole ring contributes significantly to its biological properties, allowing for various interactions with receptors and enzymes involved in several physiological processes.

1. Neuropharmacological Effects

Research indicates that compounds derived from thiazole structures exhibit significant neuropharmacological activities. Specifically, this compound has shown promise in enhancing cholinergic transmission, which is critical for cognitive functions. Studies have demonstrated its potential neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

2. Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. For instance, related compounds have demonstrated significant efficacy in various seizure models, with some exhibiting median effective doses (ED50) lower than standard anticonvulsants like ethosuximide . The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring enhance anticonvulsant action.

3. Antitumor Activity

This compound has been evaluated for its anticancer potential. In vitro studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. The introduction of specific substituents on the thiazole ring has been correlated with increased cytotoxicity against these cancer cells .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar thiazole compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Chloromethyl)-1,3-thiazol-2-amine | Structure | Anticholinesterase activity |

| 5-Methylthiazole | Structure | Antimicrobial properties |

| 2-Aminothiazole | Structure | Anticancer activity |

| This compound | Structure | Neuroprotective and anticonvulsant |

Case Studies

Recent studies have focused on the synthesis and evaluation of new derivatives based on this compound. For example:

- Study on Anticancer Activity : A series of N-acylated derivatives were synthesized and tested against various cancer cell lines. The most active compound exhibited moderate activity against colon and melanoma cell lines while showing low toxicity towards normal cells .

- Neuroprotective Study : In animal models simulating neurodegenerative conditions, administration of this compound resulted in improved memory retention and reduced neuronal loss compared to control groups.

Méthodes De Préparation

General Synthetic Strategy for Thiazole Derivatives

Thiazole derivatives are commonly synthesized via multi-step reactions involving:

- α-Active methylene ketones or related precursors

- Halogenation (bromination) to activate the methylene group

- Nucleophilic substitution with thiocyanate ions to introduce sulfur and nitrogen atoms

- Cyclization with primary amines to form the thiazole ring system

This strategy is often implemented as a one-pot, four-step process that avoids complicated purification techniques such as extraction and chromatography, enhancing yield and efficiency.

One-Pot Four-Step Synthesis from α-Active Methylene Ketones

A representative method for synthesizing thiazol-2-amine derivatives involves:

Step 1: Bromination

The α-active methylene ketone is brominated using N-bromosuccinimide (NBS) in ethanol, often catalyzed by benzoyl peroxide at room temperature. This generates a bromomethylene intermediate.Step 2: Thiocyanation

Potassium thiocyanate is added to substitute the bromide with a thiocyanate group, forming a thiocyanate intermediate.Step 3: Addition of Primary Amine

The primary amine (e.g., benzylamine or substituted amines) is added portion-wise, inducing nucleophilic attack on the carbonyl group and facilitating cyclization.Step 4: Cyclization and Isolation

The intermediate rearranges and cyclizes to form the thiazole ring, yielding the thiazol-2-amine derivative as a solid product, which can be crystallized from ethanol.

This method yields the desired thiazole derivatives in high purity and yields (up to 95%), with melting points and spectroscopic data confirming structure.

Alternative Synthetic Routes and Building Blocks

Other methods reported in literature for thiazole derivatives relevant to this compound include:

Thiourea and Isothiocyanate Routes

Starting from cycloalkylamines, isothiocyanates are synthesized and reacted with ammonia or substituted amines to form thioureas, which are then cyclized to thiazoles.Amide Coupling and Thioamide Formation

Amino acid-derived thiazoles are synthesized by converting amino acids to amides, then to thioamides, followed by cyclization using calcium carbonate to neutralize hydrobromic acid formed during the process.Use of Guanidine and Enaminone Intermediates

In some advanced syntheses, guanidine derivatives and enaminones are prepared and coupled to form substituted thiazoles with high selectivity and yield.

Summary Table of Key Preparation Steps

| Step No. | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1 | α-Active methylene ketone + N-bromosuccinimide + benzoyl peroxide in ethanol, room temp | Bromination of methylene group | Generates reactive bromomethylene intermediate |

| 2 | Potassium thiocyanate, stirring | Substitution of bromide by thiocyanate | Forms thiocyanate intermediate |

| 3 | Addition of N,N-dimethyl-substituted primary amine, stirring | Nucleophilic addition and cyclization | Forms thiazole ring with amino substituent |

| 4 | Reflux in anhydrous DMF or KOH in methanol | Deacetylation or rearrangement | Refines product, increases yield |

| 5 (optional) | Post-synthetic modifications (e.g., reductive amination) | Introduction of aminomethyl group at position 4 | May be required if not introduced earlier |

Research Findings and Yields

- The one-pot synthesis method yields up to 95% pure product with minimal purification steps.

- Reflux and deacetylation steps yield 60-70% of the desired deacetylated thiazole derivatives.

- Alternative methods using thioureas and amino acid derivatives provide structurally related thiazoles with good yields and stereochemical control, though partial racemization may occur during aromatization steps.

- Coupling reactions and thioamide formation are useful for diversifying the thiazole scaffold, which can be adapted for the synthesis of N,N-dimethyl-substituted derivatives.

Q & A

Basic: What are the standard synthetic protocols for 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Thiazole Core Formation : Start with a 1,3-thiazol-2-amine precursor. For example, 4-methyl-1,3-thiazol-2-amine can react with bromoacetyl bromide in a basic aqueous medium to introduce reactive halide groups .

Aminomethyl Introduction : The aminomethyl group at position 4 is introduced via nucleophilic substitution or reductive amination. For instance, coupling with an azide intermediate followed by Staudinger reduction could yield the aminomethyl substituent.

N,N-Dimethylation : The amine at position 2 is dimethylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm purity via NMR .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify the thiazole ring protons (δ 6.8–7.5 ppm for C5-H) and dimethylamino group (singlet at δ 2.8–3.2 ppm). The aminomethyl group (-CH₂NH₂) shows a triplet near δ 3.5 ppm .

- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹ for -NH₂) and C=N/C-S bonds (1600–1650 cm⁻¹) .

- Mass Spectrometry : Look for [M+H]⁺ peaks matching the molecular formula (C₆H₁₂N₃S: m/z 158.08) .

- Elemental Analysis : Verify C, H, N, S content (e.g., calculated C 45.54%, H 7.64%, N 26.58%, S 20.24%) .

Basic: How is the compound evaluated for biological activity in academic research?

Methodological Answer:

Common assays include:

- Antimicrobial Testing : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with normal cells (e.g., HEK293) for selectivity .

- Enzyme Inhibition : Evaluate binding affinity to targets like kinases or proteases via fluorescence polarization or surface plasmon resonance (SPR) .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

- Solvent Selection : Use aprotic polar solvents (DMF, DMSO) to stabilize intermediates and enhance coupling efficiency .

- Temperature Control : Maintain 60–80°C during dimethylation to avoid side reactions (e.g., over-alkylation) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) to accelerate aminomethylation .

- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., 1:1.2 amine:alkylating agent) and reaction time (typically 12–24 hours) .

Advanced: How to resolve contradictions in spectral data or elemental analysis?

Methodological Answer:

- Impurity Identification : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products). Recrystallize with ethanol/water (1:1) to remove polar impurities .

- Deuterated Solvent Effects : Re-run NMR in DMSO-d₆ to resolve overlapping signals caused by solvent interactions .

- Isotopic Labeling : Synthesize a ¹⁵N-labeled analog to confirm assignments of NH₂ and dimethylamino groups in complex spectra .

Advanced: What strategies enhance biological selectivity for target enzymes?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing aminomethyl with a bulkier group) to reduce off-target binding. Docking studies (AutoDock Vina) can predict interactions with active sites .

- Prodrug Design : Introduce ester or carbamate prodrug moieties to improve membrane permeability and release the active compound intracellularly .

- Co-crystallization : Obtain X-ray structures of the compound bound to its target (e.g., kinase-ligand complexes) to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.